molecular formula C7H16N2O B1628185 [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol CAS No. 908861-46-1

[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol

Cat. No. B1628185
CAS RN: 908861-46-1
M. Wt: 144.21 g/mol
InChI Key: JCCWMSYGCHUCQE-UHFFFAOYSA-N
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Description

“[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol” is a chemical compound that belongs to the class of organic compounds known as pyrrolidines . It is also known as 2-(pyrrolidin-1-yl)ethan-1-amine . The compound is clear colorless to pale yellow in appearance .


Molecular Structure Analysis

The molecular formula of “[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol” is C6H14N2 . The structure is characterized by a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . The structure also includes an aminoethyl group attached to the pyrrolidine ring .


Physical And Chemical Properties Analysis

“[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol” is a liquid at room temperature . It has a refractive index of 1.4675-1.4705 at 20°C . The compound’s density is approximately 1.1 g/cm3 .

Future Directions

Pyrrolidine compounds, including “[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol”, have potential for further exploration in drug discovery due to their versatile scaffold and ability to interact with various biological targets . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

[1-(2-aminoethyl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCWMSYGCHUCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611972
Record name [1-(2-Aminoethyl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol

CAS RN

908861-46-1
Record name [1-(2-Aminoethyl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method follows that of S6 using 2-hydroxymethyl-pyrrolidin-1-yl-acetonitrile (19.5 g, 0.139 mol), LiAlH4 (15.84 g, 0.417 mol) and dry THF (150 mL). The title-compound (12.5 g, 63%) was afforded as straw-coloured oil by kugelrohr distillation (142° C., 0.3 mbar). δH (250 MHz; CDCl3); 1.6-1.9 (m, 4H, CH2CH2CH2, CH2CH2CH), 1.98 (s (broad), 3H, NH2, OH), 2.3 (m, 1H), 2.45 (m, 1H), 2.55 (m, 1H), 2.75-2.85 (m, 3H), 3.19 (m, 1H, NCHCH2), 3.4 (2×d, 1H, J=3 Hz and J=11 Hz, 1×CHCH2OH), 3.6 (2×d, 1H, J=3 Hz and J=11 Hz, 1×CHCH2OH); IR υmax/cm−1; 3375 (NH2), 3300 (NH2), 3200 (OH), 2970-2800 (CH2, CH3), 1600, 1475, 1375, 1230 and 1060; FAB MS, m/z(M+H)+ 145.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
15.84 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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